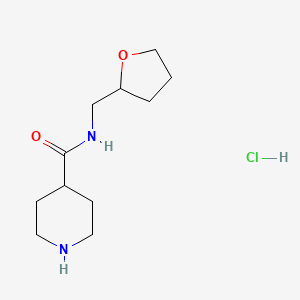

N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride

Descripción general

Descripción

N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride is a compound with a molecular formula of C11H21ClN2O2 and a molecular weight of 248.75 . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is primarily used in proteomics research .

Métodos De Preparación

The synthesis of N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride involves several steps. One common synthetic route includes the reaction of tetrahydrofuran-2-ylmethylamine with piperidine-4-carboxylic acid, followed by the formation of the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(Tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride has been investigated for its role as a pharmacological agent due to its structural similarity to known bioactive compounds. It is primarily studied for its potential as a κ-opioid receptor antagonist .

Structure-Activity Relationship (SAR)

A study focusing on the structure-activity relationship of tetrahydroisoquinoline derivatives highlighted the significance of the piperidine moiety in enhancing receptor selectivity and potency. The compound demonstrated notable activity against the κ-opioid receptor, with a binding affinity measured in nanomolar ranges, indicating its potential as a therapeutic agent for conditions such as pain management and addiction treatment .

Neuropharmacology

The compound is also being explored for its effects on the central nervous system (CNS). Its ability to selectively modulate opioid receptors suggests possible applications in treating neurological disorders.

Case Studies

Recent investigations have shown that compounds similar to this compound can effectively alter pain pathways without the addictive properties associated with traditional opioids. For instance, one study demonstrated that selective κ-opioid receptor antagonists could reduce pain perception in animal models without causing sedation or dependence .

Synthetic Applications

The synthesis of this compound involves several steps that can be adapted for producing related compounds. This versatility makes it valuable in synthetic organic chemistry.

Synthesis Overview

The synthesis typically involves:

- Formation of the piperidine backbone through cyclization reactions.

- Introduction of the tetrahydrofuran moiety via nucleophilic substitution methods.

- Finalization into the hydrochloride salt form to enhance solubility and stability.

This methodology allows for modifications to create analogs with varying biological activities, thus broadening its application spectrum .

Pharmacological Studies

Pharmacological studies have indicated that this compound may exhibit anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.

Efficacy Testing

In vitro and in vivo studies have shown that compounds within this class can significantly reduce inflammatory markers in cell cultures and animal models, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis .

Data Summary Table

Mecanismo De Acción

The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride can be compared with other piperidine derivatives, such as:

Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.

Evodiamine: A compound with anticancer and anti-inflammatory activities.

Matrine: An alkaloid with antiviral and anticancer properties.

What sets this compound apart is its specific structure, which allows for unique interactions in proteomics research and potential pharmacological applications .

Actividad Biológica

N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride is a compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring and a tetrahydrofuran moiety, which contribute to its unique chemical properties. Its IUPAC name is N-(oxolan-2-ylmethyl)piperidine-4-carboxamide hydrochloride. The molecular formula is with a molecular weight of approximately 248.75 g/mol.

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including receptors and enzymes. The compound's mechanism involves:

- Receptor Binding : It mimics natural substrates, allowing it to bind effectively to various receptors.

- Enzyme Interaction : The compound may inhibit or activate enzymes, leading to altered metabolic pathways.

- Signal Transduction Modulation : It can influence intracellular signaling cascades, affecting cellular responses.

Anticancer Properties

Research indicates that derivatives of piperidine, including this compound, show promising anticancer activity. In vitro studies have demonstrated that:

- The compound inhibits cell proliferation in various cancer cell lines.

- It has shown selectivity for cancer cells over normal cells, indicating a favorable therapeutic index.

For example, studies have reported IC50 values in the nanomolar range against breast cancer cell lines, demonstrating its potential as an effective anticancer agent .

Enzyme Inhibition

The compound has been identified as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are crucial for tumor metastasis and angiogenesis. By inhibiting these enzymes, the compound may reduce the invasive properties of cancer cells .

Case Studies

- In Vivo Studies : In a mouse model of triple-negative breast cancer (TNBC), treatment with this compound significantly inhibited lung metastasis compared to control groups. This suggests that the compound could be effective in preventing the spread of aggressive tumors .

- Selectivity Studies : Comparative studies have shown that this compound exhibits a 19-fold greater inhibitory effect on cancerous MDA-MB-231 cells than on non-cancerous MCF10A cells, highlighting its potential for targeted cancer therapy .

Data Table: Biological Activity Summary

| Activity Type | Description | IC50 Values |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | 0.126 µM (MDA-MB-231) |

| MMP Inhibition | Reduces tumor invasion through enzyme inhibition | Not specified |

| Selectivity | Greater effect on cancer cells than normal cells | 19-fold difference |

Propiedades

IUPAC Name |

N-(oxolan-2-ylmethyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10;/h9-10,12H,1-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSUVTGPRKOPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.